Phosphorodihydrazidothious acid
Description
Phosphorodihydrazidothious acid is a phosphorus-containing compound characterized by two hydrazide (NH-NH₂) groups and a sulfur atom substituting oxygen in its core structure. These compounds share functional groups that influence reactivity, stability, and applications in industrial and synthetic chemistry .
Properties
CAS No. |
151530-40-4 |
|---|---|
Molecular Formula |
H7N4PS |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
dihydrazinylphosphinothious acid |
InChI |
InChI=1S/H7N4PS/c1-3-5(6)4-2/h3-4,6H,1-2H2 |
InChI Key |
LXXPOIRNCACVID-UHFFFAOYSA-N |
Canonical SMILES |
NNP(NN)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodihydrazidothious acid typically involves the reaction of phosphorus compounds with hydrazine derivatives under controlled conditions. One common method includes the reaction of phosphorus pentachloride with hydrazine hydrate, followed by the introduction of sulfur to form the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphorodihydrazidothious acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine compounds.
Scientific Research Applications
Phosphorodihydrazidothious acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which phosphorodihydrazidothious acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its ability to donate and accept electrons makes it a versatile agent in redox reactions, impacting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparison
The substitution pattern in phosphorodihydrazidothious acid distinguishes it from other phosphorus acids:
- Phosphorothioic Acid (H₃PO₃S) : One sulfur replaces a hydroxyl oxygen, enhancing nucleophilicity and pesticide activity .
- Phosphorodithioic Acid (H₃PO₂S₂) : Two sulfur substitutions, increasing lipophilicity and agrochemical efficacy .
- This compound : Hypothesized structure includes two hydrazide groups and one sulfur, introducing nitrogen-rich moieties that may enhance coordination chemistry or biological activity.
Table 1: Structural and Functional Group Comparison
| Compound | Formula (Hypothesized) | Functional Groups | Key Substitutions |
|---|---|---|---|
| Phosphoric Acid | H₃PO₄ | 3 × -OH | None |
| Phosphorothioic Acid | H₃PO₃S | 2 × -OH, 1 × -SH | 1 S replaces O |
| Phosphorodithioic Acid | H₃PO₂S₂ | 1 × -OH, 2 × -SH | 2 S replace O |
| This compound | H₂PO₂S(NHNH₂)₂ | 2 × -NHNH₂, 1 × -SH | 2 hydrazide groups, 1 S |
Physicochemical Properties
Acidity :
- Phosphoric acid (pKa₁ ≈ 2.1) is a strong acid due to three ionizable protons .
- Sulfur substitution (e.g., in phosphorothioic acid) reduces acidity (pKa ~3–4) due to lower electronegativity of sulfur compared to oxygen .
- Hydrazide groups in this compound likely further decrease acidity (estimated pKa ~5–6) due to electron-donating NH-NH₂ groups.
Solubility :
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